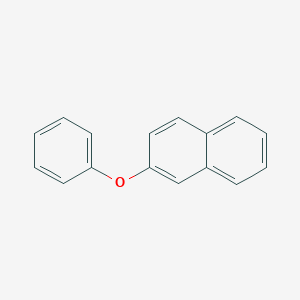

2-Phenoxy-naphthalene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Phenoxy-naphthalene is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

2-Phenoxy-naphthalene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity facilitates the formation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.

2. Study of Naphthalene Derivatives:

Research on this compound contributes to understanding the behavior of naphthalene derivatives under different conditions. For instance, studies have focused on its oxidation pathways, which are crucial for developing models that predict secondary organic aerosol formation from polycyclic aromatic hydrocarbons (PAHs) like naphthalene .

3. Toxicological Investigations:

Toxicological profiles of naphthalene derivatives, including this compound, are essential for assessing their safety in various applications. Research has shown that naphthalene exposure can lead to significant health effects, including carcinogenic risks . The study of this compound's absorption and metabolism is vital for understanding its potential toxicological impacts on humans and the environment.

Medicinal Chemistry Applications

1. Drug Development:

The naphthalene moiety is recognized for its biological activity, making this compound a candidate for drug development. Modifications to the naphthalene structure can enhance pharmacological properties, such as increased efficacy or reduced toxicity . For instance, derivatives have been explored for their anticancer properties and neuroprotective effects.

2. Mechanistic Studies:

Studies involving this compound also focus on elucidating the mechanisms by which naphthalene derivatives exert their biological effects. Understanding these mechanisms is crucial for designing targeted therapies for diseases such as cancer and neurodegenerative disorders .

Case Studies and Findings

Case Study 1: Naphthalene Oxidation Mechanism

A detailed study constructed a near-explicit chemical scheme for the oxidation of naphthalene by hydroxyl radicals (OH). This research highlighted the complexity of atmospheric reactions involving naphthalene derivatives and their role in secondary organic aerosol formation . The findings emphasize the importance of understanding these reactions for environmental health assessments.

Case Study 2: Toxicity Assessment

Research has demonstrated that exposure to naphthalene can lead to adverse health outcomes, including respiratory issues and potential carcinogenic effects. A systematic review identified significant evidence linking naphthalene exposure to increased cancer risk in both animal models and human case studies . This underscores the necessity for rigorous toxicological evaluations of compounds like this compound.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate in synthesizing complex organic compounds | Facilitates diverse chemical reactions |

| Environmental Science | Study of oxidation pathways related to air quality | Contributes to understanding secondary organic aerosol formation |

| Toxicology | Assessment of health impacts due to exposure | Linked to respiratory issues and carcinogenic risks |

| Medicinal Chemistry | Potential candidate for drug development | Modifications can enhance pharmacological properties |

| Mechanistic Studies | Elucidation of biological activity mechanisms | Important for targeted therapy design |

Propriétés

Numéro CAS |

19420-29-2 |

|---|---|

Formule moléculaire |

C16H12O |

Poids moléculaire |

220.26 g/mol |

Nom IUPAC |

2-phenoxynaphthalene |

InChI |

InChI=1S/C16H12O/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H |

Clé InChI |

IYDAQAZENRCVOL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |

SMILES canonique |

C1=CC=C(C=C1)OC2=CC3=CC=CC=C3C=C2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.